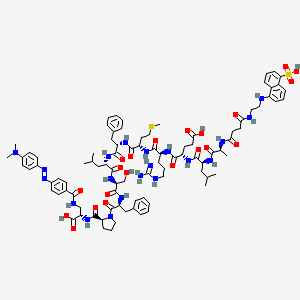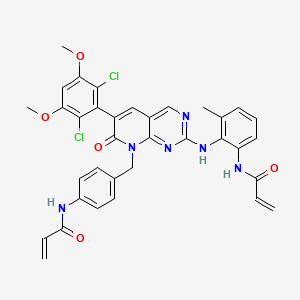
Fgfr4-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fgfr4-IN-16 is a small molecule inhibitor specifically targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several types of cancer, making it a promising therapeutic target .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr4-IN-16 typically involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Fgfr4-IN-16 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically intermediates that are further modified to produce the final compound, this compound. These intermediates often contain functional groups that enhance the compound’s binding affinity and selectivity for FGFR4 .
Wissenschaftliche Forschungsanwendungen
Fgfr4-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR4 inhibitors.
Biology: Employed in cell-based assays to investigate the role of FGFR4 in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit FGFR4 dysregulation.
Industry: Utilized in the development of new FGFR4-targeted therapies and diagnostic tools
Wirkmechanismus
Fgfr4-IN-16 exerts its effects by binding to the tyrosine kinase domain of FGFR4, inhibiting its enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways involved in cell proliferation, differentiation, and survival. The primary molecular targets include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other FGFR inhibitors such as:
- Erdafitinib
- Pemigatinib
- Futibatinib
Uniqueness
Fgfr4-IN-16 is unique in its high selectivity for FGFR4 compared to other FGFR family members. This selectivity reduces off-target effects and enhances its therapeutic potential for cancers specifically driven by FGFR4 dysregulation .
By understanding the detailed aspects of this compound, researchers can further explore its potential in various scientific and medical fields, paving the way for new therapeutic strategies and advancements.
Eigenschaften
Molekularformel |
C35H30Cl2N6O5 |
|---|---|
Molekulargewicht |
685.6 g/mol |
IUPAC-Name |
N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-[2-methyl-6-(prop-2-enoylamino)anilino]-7-oxopyrido[2,3-d]pyrimidin-8-yl]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C35H30Cl2N6O5/c1-6-27(44)39-22-13-11-20(12-14-22)18-43-33-21(15-23(34(43)46)29-30(36)25(47-4)16-26(48-5)31(29)37)17-38-35(42-33)41-32-19(3)9-8-10-24(32)40-28(45)7-2/h6-17H,1-2,18H2,3-5H3,(H,39,44)(H,40,45)(H,38,41,42) |
InChI-Schlüssel |
ONEJCSHKFYTXIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C(=O)N(C3=N2)CC4=CC=C(C=C4)NC(=O)C=C)C5=C(C(=CC(=C5Cl)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


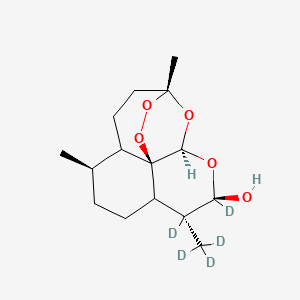
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
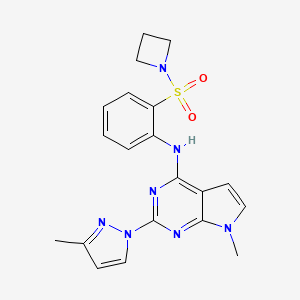
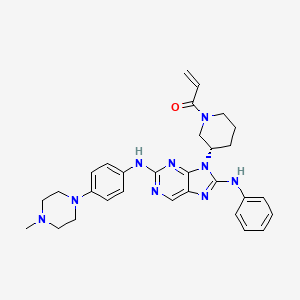
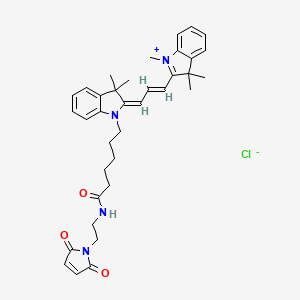

![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)




methyl phosphate](/img/structure/B12378501.png)
